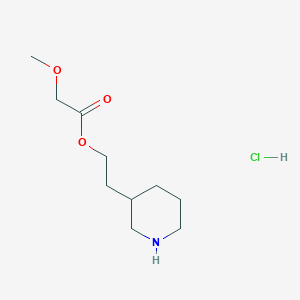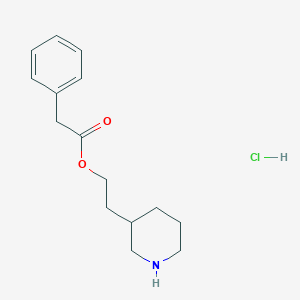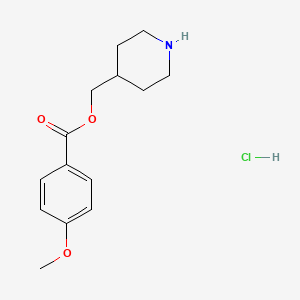![molecular formula C15H22ClNO2 B1397360 1-{2-[2-(4-ピペリジニル)エトキシ]フェニル}-1-エタノン塩酸塩 CAS No. 1220031-34-4](/img/structure/B1397360.png)
1-{2-[2-(4-ピペリジニル)エトキシ]フェニル}-1-エタノン塩酸塩
概要
説明
1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride is a chemical compound with the molecular formula C15H22ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, an ethoxy group, and a phenyl ring, making it a versatile molecule for scientific research and industrial applications.
科学的研究の応用
1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
-
Biology: : The compound is used in biological studies to investigate its effects on cellular processes. It can act as a ligand for various receptors, making it useful in receptor binding studies.
-
Medicine: : In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
-
Industry: : The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
作用機序
Target of Action
A structurally related compound, chf 4056, is known to bind with high affinity to the human estrogen receptors α and β .
Mode of Action
The related compound chf 4056 has been shown to induce a full estrogen antagonism in immature rats .
Biochemical Pathways
Given the related compound chf 4056’s affinity for estrogen receptors, it can be inferred that this compound may also influence estrogen-related pathways .
Result of Action
The related compound chf 4056 has been shown to significantly reduce bone loss and increase serum osteocalcin in ovariectomized rats .
生化学分析
Biochemical Properties
1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with high affinity to human estrogen receptors α and β, with dissociation constants of 0.041 and 0.157 nM, respectively . These interactions suggest that the compound may influence estrogen-related pathways and processes.
Cellular Effects
The effects of 1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride on various cell types and cellular processes are profound. It has been shown to reduce bone loss in ovariectomized rats, indicating its potential role in bone metabolism . Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism, particularly in estrogen-sensitive tissues.
Molecular Mechanism
At the molecular level, 1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride exerts its effects through binding interactions with biomolecules. It binds to estrogen receptors, leading to the modulation of gene expression and enzyme activity. This binding can result in either inhibition or activation of specific pathways, depending on the cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that its protective effects on bone tissue are sustained over a period of four weeks in ovariectomized rats .
Dosage Effects in Animal Models
The effects of 1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride vary with different dosages in animal models. In ovariectomized rats, dosages ranging from 0.1 to 1 mg/kg per day have been shown to significantly reduce bone loss . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the overall metabolic state of the cell and contribute to the compound’s biochemical effects .
Transport and Distribution
The transport and distribution of 1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride is localized in specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its activity and function within the cell .
準備方法
The synthesis of 1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride typically involves several steps:
-
Synthetic Routes: : The synthesis begins with the preparation of the intermediate compounds. One common route involves the reaction of 4-piperidinol with 2-bromoethyl benzene to form 2-(4-piperidinyl)ethoxybenzene. This intermediate is then reacted with acetyl chloride to yield 1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
-
Reaction Conditions: : The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity. For instance, the reaction between 4-piperidinol and 2-bromoethyl benzene is typically performed in an organic solvent like dichloromethane, with a base such as potassium carbonate to facilitate the reaction.
-
Industrial Production Methods: : On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and scalability.
化学反応の分析
1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide. This reaction typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or amines as the major products.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols. Common reagents for these reactions include sodium hydride and various alkyl halides.
類似化合物との比較
1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds: : Compounds like 1-{4-[2-(4-Methyl-1-piperazinyl)ethoxy]phenyl}ethanone share structural similarities but differ in their functional groups and overall reactivity .
-
Uniqueness: : The presence of the piperidine ring and the ethoxy group in 1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride imparts unique chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from other related molecules .
特性
IUPAC Name |
1-[2-(2-piperidin-4-ylethoxy)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-12(17)14-4-2-3-5-15(14)18-11-8-13-6-9-16-10-7-13;/h2-5,13,16H,6-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZILFXCGTOOUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


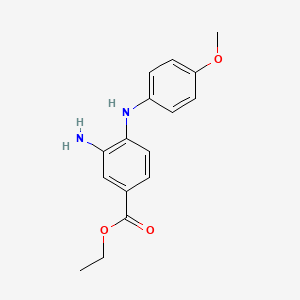
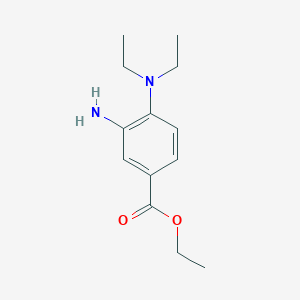
![1-[3-(2-thienyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B1397279.png)
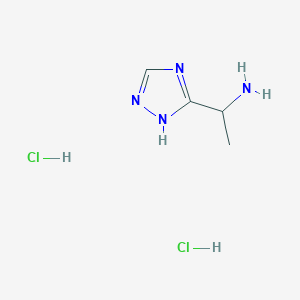

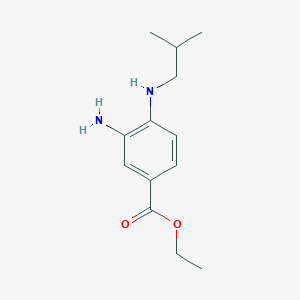
![Ethyl 3-amino-4-[cyclohexyl(methyl)amino]benzoate](/img/structure/B1397286.png)
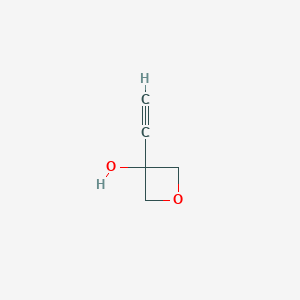
![Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate](/img/structure/B1397289.png)
![Ethyl 3-amino-4-[(3-methoxypropyl)amino]benzoate](/img/structure/B1397290.png)
![Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate](/img/structure/B1397293.png)
